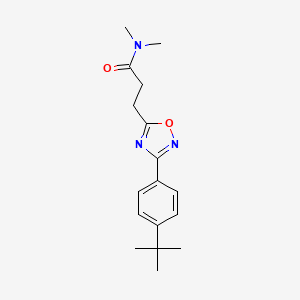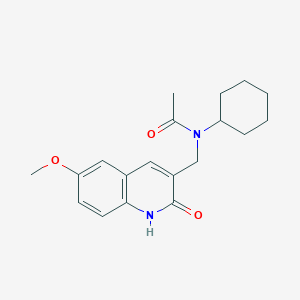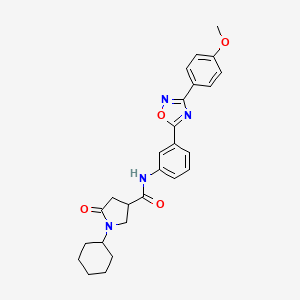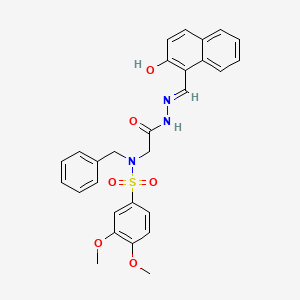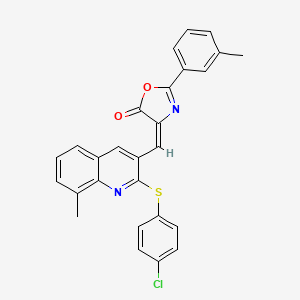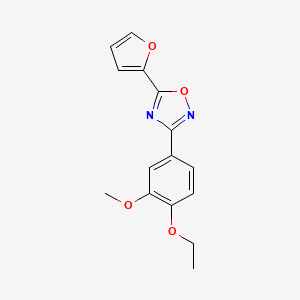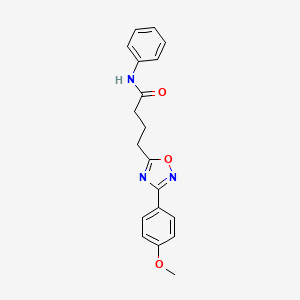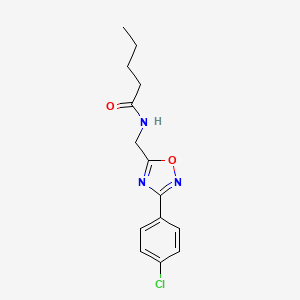
N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been of interest to researchers due to its potential therapeutic applications. CP-47,497 is a potent agonist of the cannabinoid receptor CB1, which is involved in a variety of physiological processes, including pain perception, appetite regulation, and immune function.
Mécanisme D'action
N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide acts as a potent agonist of the CB1 receptor, which is found primarily in the brain and nervous system. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to a variety of physiological effects. These effects include the modulation of pain perception, appetite regulation, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to have analgesic effects, reducing pain perception in response to a variety of stimuli. Additionally, this compound has been shown to have anti-inflammatory effects, reducing inflammation in response to various stimuli. It has also been shown to have effects on appetite regulation, reducing food intake in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide for lab experiments is its potent agonist activity at the CB1 receptor, which allows for precise modulation of this receptor. However, one limitation is that this compound is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids in the body.
Orientations Futures
There are several potential future directions for research on N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide. One area of interest is the development of novel CB1 agonists with improved pharmacological properties. Additionally, there is interest in exploring the potential therapeutic applications of this compound for various conditions, including chronic pain, inflammation, and appetite regulation. Finally, there is interest in understanding the precise mechanisms by which this compound modulates the CB1 receptor and the downstream signaling pathways that are activated.
Méthodes De Synthèse
N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide is typically synthesized using a multi-step process that involves the reaction of various starting materials. One common method involves the reaction of 4-chlorobenzonitrile with ethyl oxalyl chloride to form a benzoyl chloride intermediate, which is then reacted with 3-amino-5-methylisoxazole to form the oxadiazole ring. The resulting compound is then reacted with 1-bromo-3-chloropropane to form the final product.
Applications De Recherche Scientifique
N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, and may have potential as a treatment for chronic pain conditions. Additionally, this compound has been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory conditions such as arthritis.
Propriétés
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-3-4-12(19)16-9-13-17-14(18-20-13)10-5-7-11(15)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSODYJGJGTOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


